molecular formula C52H44N2O6 B14192362 4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine CAS No. 850380-12-0

4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine

Cat. No.: B14192362
CAS No.: 850380-12-0
M. Wt: 792.9 g/mol
InChI Key: OHVSBPVHMXZMBO-UHFFFAOYSA-N
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Description

4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with benzyloxy groups, making it a versatile ligand in coordination chemistry and a subject of interest in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where two pyridine rings are joined.

    Introduction of benzyloxy groups: The bipyridine core is then functionalized with benzyloxy groups through etherification reactions. This step often involves the use of benzyl alcohol and a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bipyridine core can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups instead of benzyloxy groups.

    4,4’-Bis(2-benzoxazolyl)stilbene: Another bipyridine derivative with different substituents.

    1,3-Bis(4’-carboxylatophenoxy)benzene: A compound with a similar aromatic structure but different functional groups.

Uniqueness

4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions.

Properties

CAS No.

850380-12-0

Molecular Formula

C52H44N2O6

Molecular Weight

792.9 g/mol

IUPAC Name

4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]-2-[4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]pyridin-2-yl]pyridine

InChI

InChI=1S/C52H44N2O6/c1-5-13-39(14-6-1)33-57-47-25-43(26-48(29-47)58-34-40-15-7-2-8-16-40)37-55-45-21-23-53-51(31-45)52-32-46(22-24-54-52)56-38-44-27-49(59-35-41-17-9-3-10-18-41)30-50(28-44)60-36-42-19-11-4-12-20-42/h1-32H,33-38H2

InChI Key

OHVSBPVHMXZMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=NC=C3)C4=NC=CC(=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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